(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride
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Overview
Description
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride: is a chemical compound that has garnered attention in recent years due to its potential therapeutic and environmental applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often require the use of a strong base and a reducing agent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involving the benzyl group or the spirocyclic core are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of the benzyl group or spirocyclic core.
Scientific Research Applications
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride: has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride: is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
Spiro[2.3]hexane derivatives: These compounds share the spirocyclic core but differ in their substituents.
Benzylamine derivatives: These compounds contain the benzyl group but lack the spirocyclic structure.
Amine hydrochlorides: These compounds are similar in their amine functionality and hydrochloride form but differ in their core structure.
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Properties
IUPAC Name |
(5-benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-7-12-6-13(12)9-15(10-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJUWKPPHAYFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(C2)CC3=CC=CC=C3)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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